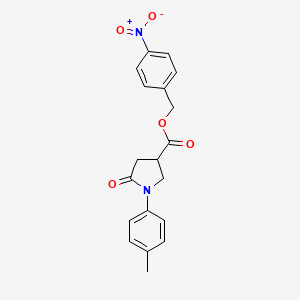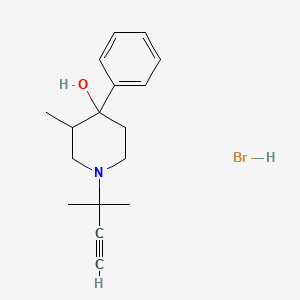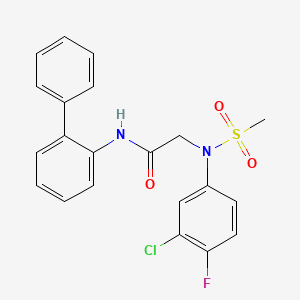![molecular formula C21H27N3O3 B5157655 N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, commonly known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the concentration of incretin hormones, which results in improved glucose control.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion. By inhibiting this compound, this compound inhibitors increase the concentration of incretin hormones, which results in improved glucose control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects on the body. This compound inhibitors increase the concentration of incretin hormones, which results in improved glucose control. In addition, this compound inhibitors have been shown to decrease the concentration of inflammatory markers, such as C-reactive protein (CRP), and improve endothelial function, which may have a beneficial effect on cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have several advantages and limitations for lab experiments. One advantage is that they have a low risk of hypoglycemia, weight gain, and cardiovascular events, making them a favorable treatment option for patients with type 2 diabetes mellitus. However, one limitation is that this compound inhibitors may not be effective in all patients with type 2 diabetes mellitus, and their efficacy may vary depending on the patient's individual characteristics.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors. One direction is to investigate the long-term safety and efficacy of this compound inhibitors in patients with type 2 diabetes mellitus. Another direction is to investigate the potential use of this compound inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, future research may focus on developing more potent and selective this compound inhibitors, as well as investigating the potential use of combination therapy with other antidiabetic agents.
In conclusion, this compound inhibitors are a class of drugs that have been extensively studied and are widely used in the treatment of type 2 diabetes mellitus. This compound inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of incretin hormones. This compound inhibitors have several advantages and limitations for lab experiments, and there are several future directions for research on this compound inhibitors.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the pyridine and phenyl groups. The most common method for synthesizing this compound inhibitors is through a combination of organic synthesis and medicinal chemistry techniques. The synthesis of this compound inhibitors is a complex process that requires expertise in organic chemistry and pharmaceutical sciences.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been extensively studied in preclinical and clinical trials, and their efficacy and safety have been well established. This compound inhibitors have been shown to effectively lower HbA1c levels, fasting plasma glucose levels, and postprandial glucose levels in patients with type 2 diabetes mellitus. In addition, this compound inhibitors have been shown to have a low risk of hypoglycemia, weight gain, and cardiovascular events, making them a favorable treatment option for patients with type 2 diabetes mellitus.
Propriétés
IUPAC Name |
1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-7-6-17(14-20(19)27-2)23-18-4-3-13-24(15-18)21(25)8-5-16-9-11-22-12-10-16/h6-7,9-12,14,18,23H,3-5,8,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHMOWZFNZXWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5157575.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B5157578.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5157587.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5157595.png)
![N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5157614.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine](/img/structure/B5157616.png)



![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)